molecular formula C13H17N3O2 B2697836 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone CAS No. 1116229-84-5

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone

Cat. No.: B2697836
CAS No.: 1116229-84-5
M. Wt: 247.298
InChI Key: AQXBGNALPUIDCH-UHFFFAOYSA-N
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Description

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone is a complex organic compound with potential applications in various scientific fields. This compound features an indolin-1-yl core, which is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by functional group modifications to introduce the amino and methoxy groups. The final step involves the formation of the ethanone moiety through a reaction with dimethylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the indole ring.

    Reduction: This can reduce the ethanone moiety to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Methoxyindolin-1-YL)-2-(dimethylamino)ethanone
  • 1-(6-Aminoindolin-1-YL)-2-(dimethylamino)ethanone
  • 1-(6-Amino-5-methoxyindole-3-YL)-2-(dimethylamino)ethanone

Uniqueness

1-(6-Amino-5-methoxyindolin-1-YL)-2-(dimethylamino)ethanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

1116229-84-5

Molecular Formula

C13H17N3O2

Molecular Weight

247.298

IUPAC Name

1-(6-amino-5-methoxyindol-1-yl)-2-(dimethylamino)ethanone

InChI

InChI=1S/C13H17N3O2/c1-15(2)8-13(17)16-5-4-9-6-12(18-3)10(14)7-11(9)16/h4-7H,8,14H2,1-3H3

InChI Key

AQXBGNALPUIDCH-UHFFFAOYSA-N

SMILES

CN(C)CC(=O)N1C=CC2=CC(=C(C=C21)N)OC

solubility

not available

Origin of Product

United States

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